molecular formula C20H32ClNO4 B13390849 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride

1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride

Cat. No.: B13390849
M. Wt: 385.9 g/mol
InChI Key: JMHYCBFEEFHTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride involves several steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenyl ethyl ether and cyclohexanol.

    Reaction Conditions: The reaction typically involves the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride involves blocking multiple ion channels:

Comparison with Similar Compounds

1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride is unique compared to other antiarrhythmic drugs due to its selective ion channel blockade. Similar compounds include:

These comparisons highlight the specificity and effectiveness of this compound in treating atrial fibrillation with potentially fewer side effects .

Biological Activity

1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol; hydrochloride, also known by its chemical identifier (3R)-1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the molecular formula C20H31NO4 and a molecular weight of approximately 349.48 g/mol. Its structure features a cyclohexyl group linked to a pyrrolidine moiety, which is further substituted with a 3,4-dimethoxyphenyl ethoxy group. This unique structure is believed to contribute to its diverse biological activities.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that certain derivatives increase the expression of p53 and activate caspase-3 pathways in MCF-7 cells, leading to programmed cell death . It is plausible that 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol may interact similarly due to its structural characteristics.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects. The presence of the pyrrolidine ring is associated with modulation of neurotransmitter systems, potentially providing benefits in conditions such as neurodegeneration . However, specific data on this compound's neuroprotective capabilities are yet to be fully explored.

In Vitro Studies

In vitro studies have demonstrated that related compounds can inhibit cell proliferation effectively. For instance, one study reported significant cytotoxic effects against MCF-7 cells with IC50 values comparable to established chemotherapeutics like Tamoxifen . While direct studies on our compound are sparse, these findings highlight the potential for similar efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of chemical compounds. The modification of substituents on the phenyl ring significantly impacts biological activity. For example, the introduction of electron-withdrawing groups enhances anticancer activity in related compounds . Future research should focus on systematically modifying the substituents on 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol to optimize its pharmacological profile.

Data Table: Biological Activity Overview

Activity IC50 Value Cell Line Reference
Anticancer Activity0.12 - 2.78 µMMCF-7
Apoptosis InductionN/AMCF-7
Neuroprotective EffectsN/AN/A

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclohexane ring functionalization, ether bond formation, and pyrrolidine ring assembly. Key steps include:

  • Cyclohexyl Intermediate Preparation : Reacting 3,4-dimethoxyphenethyl alcohol with a cyclohexene derivative under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the ethoxycyclohexane intermediate .
  • Pyrrolidine Ring Closure : Using reductive amination or cyclization with prolinol derivatives, followed by hydrochloride salt formation via HCl gas in anhydrous ethanol .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization. Adjust solvent polarity (e.g., dichloromethane/methanol gradients) and temperature (50–70°C) to improve yields .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C22H34NO4ClC_{22}H_{34}NO_4Cl: 436.22 g/mol) with <2 ppm error .
  • HPLC-Purity Analysis : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect side products .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vivo assays. To evaluate:

  • Solubility Testing : Dissolve the compound in phosphate-buffered saline (PBS, pH 7.4) at 25°C; target solubility >10 mg/mL for intravenous administration .
  • Bioavailability Screening : Use Caco-2 cell monolayers to measure apical-to-basolateral permeability, with apparent permeability coefficients (PappP_{app}) >1 × 106^{-6} cm/s indicating adequate absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or diastereomer formation. Strategies include:

  • Variable Temperature (VT) NMR : Acquire spectra at −20°C to 60°C to identify dynamic exchange broadening in cyclohexyl or pyrrolidine protons .
  • 2D NMR (COSY, NOESY) : Correlate coupling networks (e.g., cyclohexyl H-2/H-3 cross-peaks) and spatial interactions (e.g., methoxy-phenyl to pyrrolidine NOE contacts) .
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals form (e.g., using methanol/water solvent diffusion) .

Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 37°C for 24 hours; monitor via HPLC for decomposition products (e.g., free base formation) .
  • Oxidative stress : 3% H2_2O2_2 at 25°C; track peroxide-mediated ether bond cleavage .
  • Plasma Stability Assay : Incubate with rat plasma (37°C, 1–24 hours); quantify parent compound loss using LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with:
  • Varying methoxy substituents (e.g., 3,4-dihydroxy vs. 3-ethoxy-4-methoxy) to assess receptor binding .
  • Pyrrolidine substitutions (e.g., 3-hydroxyl → 3-amide) to modulate lipophilicity (logP) .
  • Biological Testing :
  • Target Binding Assays : Use radioligand displacement (e.g., 3H^3H-labeled ligands for adrenergic/dopaminergic receptors) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

Properties

IUPAC Name

1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHYCBFEEFHTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.